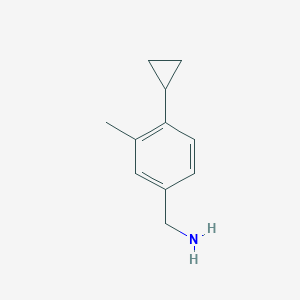

(4-Cyclopropyl-3-methylphenyl)methanamine

Descripción

Propiedades

IUPAC Name |

(4-cyclopropyl-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-6,10H,3-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORVVSYWWHZVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-3-methylphenyl)methanamine typically involves the reaction of 4-cyclopropyl-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for (4-Cyclopropyl-3-methylphenyl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

(4-Cyclopropyl-3-methylphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amine derivatives.

Aplicaciones Científicas De Investigación

(4-Cyclopropyl-3-methylphenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (4-Cyclopropyl-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

(4-Cyclopropylphenyl)methanamine: Similar structure but lacks the methyl group at the 3-position.

(3-Methylphenyl)methanamine: Similar structure but lacks the cyclopropyl group at the 4-position.

(4-Cyclopropyl-3-methylphenyl)ethanamine: Similar structure but has an ethyl group instead of a methylene group.

Uniqueness

(4-Cyclopropyl-3-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity . These structural features make it a valuable compound for various research applications .

Actividad Biológica

The compound (4-Cyclopropyl-3-methylphenyl)methanamine , also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications.

Molecular Structure

- Chemical Formula : CHN

- CAS Number : 1517461-78-7

The structure of (4-Cyclopropyl-3-methylphenyl)methanamine includes a cyclopropyl group attached to a phenyl ring, which is substituted with a methyl group. This unique configuration contributes to its biological activity.

Synthesis

The synthesis of (4-Cyclopropyl-3-methylphenyl)methanamine typically involves multi-step organic reactions, including catalytic hydrogenation and amination processes. The optimization of these synthetic routes is crucial for enhancing yield and purity.

Research indicates that (4-Cyclopropyl-3-methylphenyl)methanamine primarily acts as an inhibitor of specific enzymes involved in lipid biosynthesis. This inhibition disrupts essential metabolic pathways within target organisms, particularly in insects.

Target Enzymes

- Acetyl-CoA Carboxylase (ACC) : This enzyme plays a pivotal role in fatty acid synthesis. Inhibition leads to reduced lipid production, affecting growth and reproduction in pests.

Pharmacological Effects

The compound has shown promise in various pharmacological studies:

- Insecticidal Activity : Demonstrated efficacy against piercing-sucking insects such as aphids and whiteflies.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, warranting further investigation.

Case Studies

- Insect Control : A study conducted on the efficacy of (4-Cyclopropyl-3-methylphenyl)methanamine against aphid populations revealed a significant reduction in reproductive rates when exposed to the compound at specific concentrations.

- Cellular Impact : In vitro studies have indicated that the compound can alter cell signaling pathways, leading to apoptosis in certain cancer cell lines.

Interaction with Cellular Components

The compound interacts with various cellular components, influencing:

- Gene Expression : Alters the expression of genes involved in lipid metabolism.

- Cell Signaling : Modifies pathways that regulate cellular growth and differentiation.

Metabolic Pathways

While the metabolic pathways involving (4-Cyclopropyl-3-methylphenyl)methanamine are not fully characterized, it is hypothesized that it undergoes phase I and phase II metabolic reactions similar to other amine compounds.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of (4-Cyclopropyl-3-methylphenyl)methanamine:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (4-Cyclopropyl-3-methylphenyl)methanamine | Insecticidal, Antimicrobial | ACC Inhibition |

| Spirotetramat | Insecticidal | Lipid Biosynthesis Inhibition |

| 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one | Antiparasitic | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.